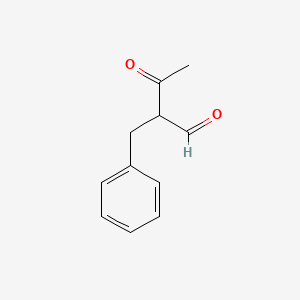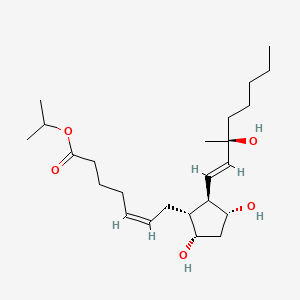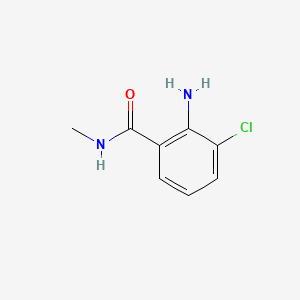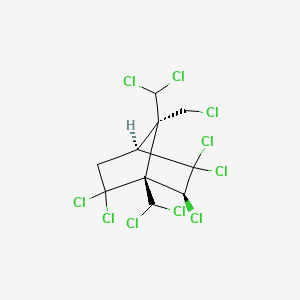
Toxaphene Parlar 69
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toxaphene Parlar 69, also known as (1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane, is a complex mixture of chlorinated bornanes, bornenes, and camphenes .
Synthesis Analysis
Toxaphene is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that was first introduced in 1945 as a broad band insecticide . The vast number and complexity of isomers result from the simple production process from the UV catalysed reaction of chlorine with camphene providing a product with a chlorine content of about 67 to 69% . A direct synthesis of individual polychlorinated bornanes is not possible .
Molecular Structure Analysis
The molecular formula of Toxaphene Parlar 69 is C10H8Cl10 . The molecular weight is 482.7 g/mol . The structure is complex, with four defined atom stereocenters .
Chemical Reactions Analysis
The analysis of toxaphenes is challenging due to the vast amount of isomers and the influence of the injection technique and ionization performance over reproducibility, linearity, and sensitivity .
Physical And Chemical Properties Analysis
Toxaphene Parlar 69 has a molecular weight of 482.7 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds . The exact mass is 481.745227 g/mol, and the monoisotopic mass is 477.751127 g/mol . The topological polar surface area is 0 Ų .
Applications De Recherche Scientifique
Environmental Impact and Cancer Potency Factor Reevaluation
Toxaphene, specifically its component Parlar 69, has been a subject of extensive research due to its environmental persistence and potential health impacts. A significant focus has been on reevaluating its cancer potency factor, reflecting concerns over its carcinogenic potential. Goodman et al. (2000) conducted a comprehensive review of toxaphene carcinogenesis bioassays, suggesting a reduction in the U.S. EPA cancer potency factor from 1.1 (mg/kg/day)(-1) to 0.1 (mg/kg/day)(-1), based on data from female mice liver tumor results. This adjustment highlights a conservative approach towards estimating human cancer risk from toxaphene exposure, underscoring the compound's significant health implications (Goodman, Brusick, Busey, Cohen, Lamb, Starr, 2000).
Organochlorine Pesticides in the Arctic
Li and Macdonald (2005) reviewed the historical usage, emissions, and environmental pathways of organochlorine pesticides (OCPs), including hexachlorocyclohexanes (HCHs), DDT, toxaphene, and endosulfan. Their research delves into the diverging pathways of alpha- and beta-HCH to the Arctic Ocean, revealing how environmental processes concentrate or dilute these compounds, thereby influencing their distribution and impact on Arctic biota. This study illuminates the complex interactions between toxaphene and other OCPs with the Arctic environment, contributing to our understanding of global pollutant transport mechanisms and their ecological consequences (Li, Macdonald, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl10/c11-2-7(5(13)14)3-1-8(17,18)9(7,6(15)16)4(12)10(3,19)20/h3-6H,1-2H2/t3-,4-,7-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUTICLLXPLLK-MOXNOQEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1(Cl)Cl)(C(C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)([C@@H](C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toxaphene Parlar 69 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

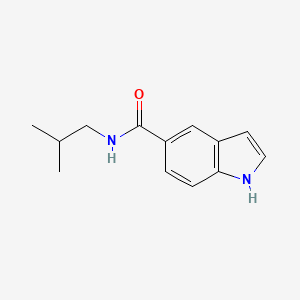
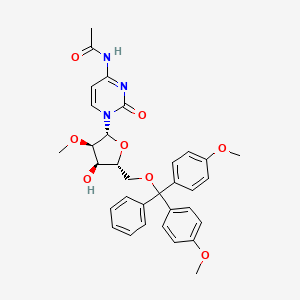
![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)
![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)
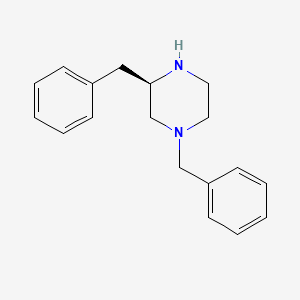
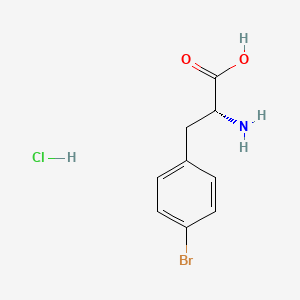
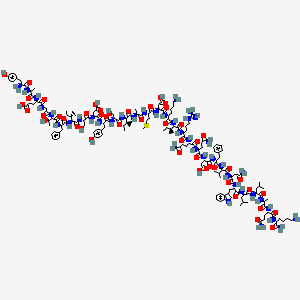

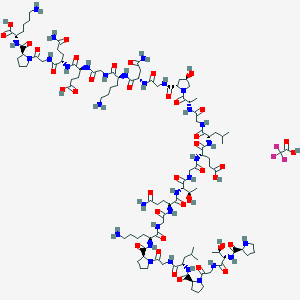
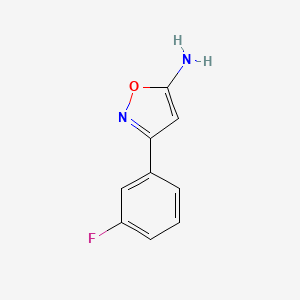
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
